molecular formula C20H19NO2S B2837485 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL CAS No. 1021029-89-9

1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL

Cat. No.: B2837485
CAS No.: 1021029-89-9
M. Wt: 337.44
InChI Key: LBSJNTKZLYCLKB-UHFFFAOYSA-N
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Description

1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL is an organic compound that features both phenyl and pyridyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL typically involves the following steps:

    Formation of the Phenylphenoxy Intermediate: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halobenzene under basic conditions.

    Thioether Formation: The phenylphenoxy intermediate is then reacted with a pyridylthiol compound in the presence of a suitable base to form the thioether linkage.

    Alcohol Formation: Finally, the compound is subjected to reduction conditions to introduce the hydroxyl group at the propan-2-ol position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thioether linkage can be reduced to form a sulfide.

    Substitution: The phenyl and pyridyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-one: Similar structure but with a ketone group instead of an alcohol.

    1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-thiol: Similar structure but with a thiol group instead of an alcohol.

Uniqueness

1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL is unique due to its combination of phenyl, pyridyl, and hydroxyl groups, which can confer specific chemical and biological properties not found in similar compounds.

Biological Activity

The compound 1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol , often referred to in the literature as a biphenyl derivative with potential biological applications, has garnered attention for its pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features a biphenyl moiety linked to a pyridine group via an ether bond, with a propanol backbone that includes a sulfanyl group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways and signal transduction.

1. Enzyme Inhibition

Research indicates that this compound may inhibit enzymes related to inflammatory pathways and cancer progression. For example, it has been shown to inhibit proteases involved in HIV replication, suggesting potential antiviral applications .

2. Receptor Modulation

Additionally, the compound has been reported to modulate the activity of nuclear receptors such as the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR), which are crucial in drug metabolism and detoxification processes .

Biological Activity Data

The following table summarizes key findings from various studies assessing the biological activity of this compound:

Activity Type IC50/EC50 Value Assay Type Reference
HIV Protease Inhibition0.5 µMEnzymatic Assay
CAR Activation0.012 µMTR-FRET Assay
PXR Activation0.69 µMLuciferase Reporter Assay
Cytotoxicity (COS-1 Cells)>10 µMCell Viability Assay

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antiviral Activity

A study demonstrated that this compound exhibited significant antiviral activity against HIV by inhibiting the viral protease, thereby preventing viral replication in CD4+ T-cells . The compound's efficacy was compared with standard antiviral agents, showing promising results.

Case Study 2: Cancer Research

In another investigation focused on cancer therapy, this compound was evaluated for its ability to modulate CAR and PXR activities in liver cells. It was found to enhance the expression of genes involved in drug metabolism while maintaining low cytotoxicity levels, suggesting its potential as an adjunct therapy in cancer treatment regimens .

Properties

IUPAC Name

1-(4-phenylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-18(15-24-20-8-4-5-13-21-20)14-23-19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13,18,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSJNTKZLYCLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CSC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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